escin Ia

説明

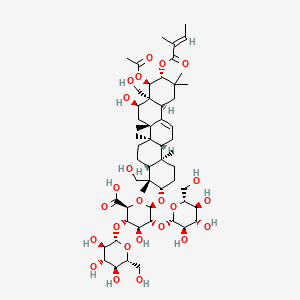

Escin Ia is a naturally occurring triterpenoid saponin derived from the seeds of the horse chestnut tree, Aesculus hippocastanum. It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. This compound has been extensively studied for its therapeutic potential in treating various medical conditions, including chronic venous insufficiency, inflammation, and cancer .

準備方法

Synthetic Routes and Reaction Conditions

Escin Ia is primarily extracted from the seeds of Aesculus hippocastanum. The extraction process involves the use of solvents such as ethanol and methanol. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are harvested, cleaned, and dried before being processed. The extraction process typically involves the use of ethanol or methanol as solvents, followed by purification through chromatography. The purified this compound is then formulated into various pharmaceutical products .

化学反応の分析

Isomerization and Conversion Reactions

Escin Ia undergoes isomerization in biological systems. For example, escin Ib and isoescin Ib are metabolically converted to this compound and isothis compound in vivo, likely involving ester hydrolysis or tautomerization . This conversion enhances intracellular permeability, as tigloyl-substituted isomers (e.g., this compound) exhibit greater membrane-crossing ability than angeloyl-substituted counterparts .

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Isomerization | In vivo metabolism | This compound, isothis compound |

pH-Dependent Solubility and Ionization

This compound’s solubility is pH-dependent due to its carboxylic acid group (pKa ≈ 4.7). Below pH 4.7, it exists in its neutral form, while deprotonation above this pH increases aqueous solubility . This property is critical for formulation and bioavailability.

| pH | Form | Solubility | Citation |

|---|---|---|---|

| <4.7 | Neutral | Low | |

| ≥4.7 | Ionized (deprotonated) | High |

Micelle Formation and Self-Assembly

This compound forms micelles in aqueous solutions, particularly at concentrations ≥ 2.5 mM . These aggregates exhibit temperature-dependent stability, with structural changes observed via TEM and dynamic light scattering.

| Concentration | Temperature | Micelle Characteristics | Citation |

|---|---|---|---|

| 2.5 mM | 6°C | Spherical aggregates | |

| 5.5 mM | 6°C | Larger, irregular structures |

Interactions with Lipid Membranes

This compound disrupts lipid bilayers (e.g., DMPC) by phase-segregating into domains and reducing membrane fluidity. At high concentrations, it solubilizes bilayers, forming discoidal bicelles .

| DMPC Bilayer | This compound Concentration | Effect | Citation |

|---|---|---|---|

| 4 mol% this compound | 10°C | Phase segregation, reduced fluidity | |

| 20 mol% this compound | 40°C | Solubilization, bicelle formation |

Metabolic Conversion and Bioavailability

Oral bioavailability of this compound is low (~2% in rats), with partial conversion to metabolites via hepatic/biliary pathways . This limited absorption is attributed to its complex oligoglycosidic structure and poor gastrointestinal permeability .

| Route | Bioavailability | Key Metabolites | Citation |

|---|---|---|---|

| Oral | ~2% | This compound derivatives |

Key Structural Factors Influencing Reactivity

This compound’s amphiphilic structure (hydrophobic aglycone, hydrophilic glycone) enables:

科学的研究の応用

Scientific Research Applications

Anti-inflammatory and Vasoprotective Properties:

Escin exhibits anti-inflammatory and vasoprotective properties, making it useful in treating chronic venous insufficiency . In vitro studies using human umbilical vein endothelial cells (HUVECs) under hypoxic conditions showed that escin could protect against ATP loss and inhibit hypoxia-induced increases in phospholipase A2 (PLA2) activity . Escin also dose-dependently prevented the increased adhesiveness of endothelial cells for neutrophils under hypoxic conditions .

Anti-cancer Research:

Escin Ia has demonstrated potential in suppressing metastasis, particularly in triple-negative breast cancer (TNBC), by inhibiting epithelial-mesenchymal transition (EMT) via down-regulating LOXL2 expression .

- Inhibition of Metastasis: this compound has shown stronger inhibition of the invasion of MDA-MB-231 cells compared to other saponin ingredients . It down-regulates LOXL2 mRNA expression and up-regulates E-cadherin mRNA expression in MDA-MB-231 cells. This compound also moderately down-regulates MMP9 mRNA expression in these cells .

- Reversal of EMT: this compound can reverse the EMT process in TNF-α/TGF-β-stimulated MCF-7 cells by diminishing the TNF-α/TGF-β-induced increase of mRNA expressions of Snail, Slug, Zeb1, Zeb2, and Twist .

- Down-regulation of LOXL2: this compound inhibits the EMT process by down-regulating LOXL2. It prevents the morphologic transition of LOXL2-transfected MCF-7 cells from epithelial-like to mesenchymal-like appearance and inhibits invasion and migration of these cells .

- Inhibition of Hypoxia-Induced EMT: this compound prevents the morphologic transition from epithelial-like to mesenchymal-like appearance and prohibits the invasion and migration of hypoxia-induced MCF-7 cells. It abrogates hypoxia-induced changes of LOXL2, vimentin, α-SMA, and E-cadherin expressions but has little effect on HIF-1α expression .

- Inhibition of Lung Metastasis: In a xenograft model, this compound (4 mg/kg) was more effective than BAPN (100 mg/kg) in preventing lung metastasis. It also down-regulates LOXL2, vimentin, α-SMA, Snail, Slug, Zeb1, Zeb2, and Twist and up-regulates E-cadherin in MDA-MB-231 xenograft mice .

Antiviral Activity:

β-escin exhibits anti-Zika virus (ZIKV) activity by decreasing viral RNA levels, protein expression, progeny yield, and virion stability .

Data Table: Targets and Potency of this compound

| Target ID | Gene ID | Gene Symbol | Target Organism | Pharmacology | Condition | Potency |

|---|---|---|---|---|---|---|

| Q9Y4K0 | 4017.0 | LOXL2 | Homo sapiens (Human) | |||

| CHEMBL2366517 Sources: https://www.ncbi.nlm.nih.gov/pubmed/10579862 | 35.0 µM [IC50] | |||||

| P00591 | NA | PNLIP | Sus scrofa (Pig) | |||

| P00591 | NA | PNLIP | Sus scrofa (Pig) | 50.0 µM [IC50] |

Case Studies

-

Triple-Negative Breast Cancer (TNBC) Metastasis:

- Model: MDA-MB-231 cells were injected into the mammary fat pads of nude mice to establish a xenograft model .

- Intervention: Mice were treated with this compound (2 mg/kg and 4 mg/kg) and BAPN (100 mg/kg) .

- Outcomes: this compound (4 mg/kg) significantly reduced lung metastasis compared to the model group. Histological examination showed no or less infiltration in the lungs of this compound-treated mice. This compound also down-regulated LOXL2 and EMT markers in tumor samples .

-

Hypoxia-Induced Endothelial Dysfunction:

- Model: Human umbilical vein endothelial cells (HUVECs) were incubated under hypoxic conditions .

- Intervention: Escin (100–750 ng/mL) was applied to the cells .

- Outcomes: Escin partially protected against ATP loss and inhibited hypoxia-induced increases in PLA2 activity. It also prevented the increased adhesiveness of endothelial cells for neutrophils .

Pharmacokinetic Data

作用機序

Escin Ia exerts its effects through multiple mechanisms:

類似化合物との比較

Similar Compounds

Escin Ib: Another isomer of escin with similar pharmacological properties but lower solubility in water.

Beta-Escin: A pentacyclic triterpene saponin with anti-inflammatory and anti-cancer properties.

Uniqueness of Escin Ia

This compound is unique due to its higher solubility and potent pharmacological activities compared to its isomers. It is more effective in inhibiting cancer metastasis and reducing inflammation, making it a valuable compound in medical research and therapeutic applications .

生物活性

Escin Ia, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Pharmacokinetics and Bioavailability

Pharmacokinetic Properties

Research has established that this compound exhibits low bioavailability, typically less than 0.25% when administered orally. A study involving Wistar rats compared the pharmacokinetics of this compound and isothis compound, revealing that intravenous administration leads to longer half-lives (t(1/2)) and mean residence times (MRT) compared to oral administration. The study also noted significant interconversion between this compound and isothis compound in vivo, suggesting that herbal preparations containing both isomers may enhance therapeutic efficacy due to prolonged action .

| Parameter | This compound (i.v.) | Isothis compound (i.v.) | Sodium Escinate (i.v.) |

|---|---|---|---|

| t(1/2) (hours) | 2.5 | 2.8 | 3.0 |

| MRT (hours) | 3.0 | 3.2 | 3.5 |

| F (%) | <0.25 | <0.25 | N/A |

Anti-Cancer Activity

Mechanism of Action

this compound has demonstrated significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC). In vitro studies indicate that this compound inhibits epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by down-regulating key transcription factors such as Snail, Slug, Zeb1, Zeb2, and Twist in MDA-MB-231 cells .

Case Study: Xenograft Model

In a xenograft model using MDA-MB-231 cells, this compound treatment significantly reduced lung metastasis compared to untreated controls. Histological analysis showed minimal tumor cell infiltration in the lungs of this compound-treated mice, underscoring its potential as an anti-metastatic agent .

Anti-Inflammatory and Anti-Edematous Effects

This compound exhibits robust anti-inflammatory properties, which are mediated through several mechanisms:

- Inhibition of Vascular Permeability: Escin reduces vascular permeability in inflamed tissues, thus mitigating edema .

- Glucocorticoid-Like Activity: Escin's anti-inflammatory effects may also be attributed to its glucocorticoid-like activity without the associated side effects of traditional glucocorticoids .

Clinical Applications

Clinical studies have shown that escin can effectively treat conditions such as chronic venous insufficiency and allergic dermatitis. For instance, a porcine model demonstrated that escin significantly inhibited type I allergic dermatitis through its anti-allergic efficacy .

Summary of Biological Activities

This compound's multifaceted biological activities are summarized below:

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNVHPCVMSNXNP-IVKVKCDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026284 | |

| Record name | Escin Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123748-68-5, 66795-86-6 | |

| Record name | alpha-Escin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Escin Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Escin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 123748-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ESCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。